2'-Carboethoxy-3,3-dimethylbutyrophenone
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Carboethoxy-3,3-dimethylbutyrophenone typically involves the esterification of benzoic acid derivatives with 3,3-dimethylbutanoic acid. The reaction is catalyzed by acidic or basic catalysts under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of 2’-Carboethoxy-3,3-dimethylbutyrophenone is scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to consistent product quality and reduced production costs .
Types of Reactions:
Oxidation: 2’-Carboethoxy-3,3-dimethylbutyrophenone can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: It can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed:
Oxidation: 2-(3,3-dimethylbutanoyl)benzoic acid.
Reduction: 2-(3,3-dimethylbutyl)benzoic alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
2’-Carboethoxy-3,3-dimethylbutyrophenone is widely used in:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In studies involving enzyme inhibition and metabolic pathways.
Medicine: As a potential lead compound in drug discovery for its pharmacological properties.
Industry: In the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2’-Carboethoxy-3,3-dimethylbutyrophenone involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit or activate these targets, leading to various biochemical effects. The exact pathways depend on the specific application and the biological system involved .
Comparison with Similar Compounds
- Ethyl 2-(3,3-dimethylbutanoyl)benzoate
- 2-(3,3-dimethylbutanoyl)benzoic acid
- 2-(3,3-dimethylbutyl)benzoic alcohol
Uniqueness: 2’-Carboethoxy-3,3-dimethylbutyrophenone stands out due to its unique ester functional group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
ethyl 2-(3,3-dimethylbutanoyl)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-5-18-14(17)12-9-7-6-8-11(12)13(16)10-15(2,3)4/h6-9H,5,10H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOXUKFQLXZPMCO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C(=O)CC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20642380 |
Source
|
Record name | Ethyl 2-(3,3-dimethylbutanoyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20642380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898764-26-6 |
Source
|
Record name | Ethyl 2-(3,3-dimethylbutanoyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20642380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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